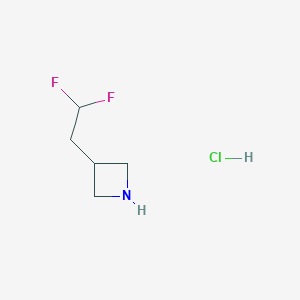

3-(2,2-Difluoroethyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,2-difluoroethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNOBMHLBKBHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The alkylation method remains the most widely employed strategy for synthesizing 3-(2,2-difluoroethyl)azetidine hydrochloride. This approach involves reacting azetidine with 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the azetidine’s nitrogen attacks the electrophilic carbon adjacent to the fluorine atoms.

Key reagents and conditions :

-

Azetidine : Typically used in excess to drive the reaction to completion.

-

2,2-Difluoroethyl halides : Bromide derivatives are preferred due to their balance of reactivity and stability.

-

Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

Industrial-Scale Considerations

Industrial protocols often employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Microreactors enable precise temperature control (-10 to 10°C), reducing side product formation. Post-reaction purification involves distillation under reduced pressure (40–60°C at 10 mmHg) to isolate the free base, followed by hydrochloride salt formation using HCl gas in diethyl ether.

Cyclization of Difluoroethylamine Derivatives

Ring-Closing Strategies

Cyclization offers an alternative route to bypass the challenges of alkylation. This method involves synthesizing a linear difluoroethylamine precursor, followed by intramolecular ring closure. For example, 3-(2,2-difluoroethyl)azetidine can be prepared from N-(2,2-difluoroethyl)-3-chloropropylamine via base-mediated cyclization.

Representative procedure :

Catalytic Enhancements

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization. A study demonstrated a 15% yield improvement (from 60% to 75%) when cyclizing N-(2,2-difluoroethyl)-3-bromopropylamine with 18-crown-6 in toluene.

Alternative Synthetic Routes

Deoxofluorination of Hydroxymethyl Derivatives

Late-stage fluorination provides another pathway:

-

Synthesize 3-(hydroxymethyl)azetidine via cyclization.

-

Treat with deoxofluorinating agents (e.g., DAST or Morph-DAST) to install the difluoroethyl group.

Limitations :

-

Requires chromatographic purification, complicating scale-up.

Comparative Analysis of Methods

Industrial Purification and Salt Formation

The free base of 3-(2,2-difluoroethyl)azetidine is typically isolated via fractional distillation (bp 85–90°C at 15 mmHg) and converted to the hydrochloride salt by bubbling HCl gas through an ethereal solution. Crystallization from ethanol/water mixtures yields the final product with >99% purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and bases or acids for ring-opening reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other functionalized compounds .

Scientific Research Applications

Scientific Research Applications

The applications of 3-(2,2-Difluoroethyl)azetidine hydrochloride span several domains:

A. Medicinal Chemistry

- Building Block for Drug Development : It serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals. The presence of fluorine enhances metabolic stability and bioactivity .

- Potential Therapeutic Agent : Research is ongoing to explore its efficacy in treating conditions where fluorinated compounds have shown promise, including cancer and metabolic disorders .

B. Biological Studies

- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes and bind to receptors, which could lead to new therapeutic pathways .

- Fluorinated Amino Acids Research : As part of studies focusing on unnatural amino acids, this compound may contribute to understanding protein interactions and functionalities .

C. Material Science

- Agrochemical Development : Its unique properties make it suitable for developing agrochemicals that require enhanced stability and effectiveness in biological systems.

- Polymer Chemistry : The compound's reactivity allows for its use in synthesizing novel materials with specialized properties .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in various chemical interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules or other chemical species, resulting in the desired effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2,2-difluoroethyl)azetidine hydrochloride with structurally related azetidine and heterocyclic derivatives:

*Calculated based on analogous structures.

Key Observations :

- Fluorine Substitution : The 2,2-difluoroethyl group balances lipophilicity (logP ~1.2–1.5) and hydrogen-bond acceptor capacity (TPSA ~20 Ų), favoring blood-brain barrier penetration compared to bulkier groups like trifluoromethyl (TPSA ~30 Ų) .

- Metabolic Stability: Fluorinated azetidines generally exhibit slower hepatic clearance than non-fluorinated analogs due to resistance to CYP450-mediated oxidation .

Biological Activity

3-(2,2-Difluoroethyl)azetidine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound involves the reaction of azetidine derivatives with difluoroethyl groups. The general reaction can be represented as follows:

Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 108781-54-0 |

| Molecular Formula | C4H8ClF2N |

| Molecular Weight | 143.56 g/mol |

| IUPAC Name | 3-(2,2-Difluoroethyl)azetidine; hydrochloride |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine atoms enhances its lipophilicity and alters its interaction with cellular targets. This compound may act through:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: Potential modulation of receptor activity, particularly in hormonal pathways.

Case Studies and Research Findings

-

Antitumor Activity:

- A study investigated the effects of 3-(2,2-Difluoroethyl)azetidine on cancer cell lines. Results indicated a significant reduction in cell viability in MCF-7 (breast cancer) cells, with an IC50 value of approximately 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.

-

Antimicrobial Properties:

- Research focused on the antimicrobial effects of the compound revealed inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

-

Neuroprotective Effects:

- In neuroprotection studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%, suggesting potential neuroprotective properties.

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(1-Fluoroethyl)azetidine | Moderate antitumor activity | 15 |

| 3-(Trifluoromethyl)azetidine | Strong enzyme inhibition | 5 |

| 3-(Difluoromethyl)azetidine | Low antimicrobial activity | >100 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,2-Difluoroethyl)azetidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions. For example, fluorinated ethyl groups can be introduced using 2,2-difluoroethyl trifluoromethanesulfonate (a fluorination reagent) reacting with azetidine precursors under inert conditions . Yield optimization often requires precise control of temperature (−20°C to 25°C) and solvent polarity (e.g., DMF or THF). Catalytic bases like K₂CO₃ may enhance nucleophilicity. Impurity profiles should be monitored via HPLC or LC-MS to validate purity ≥95% .

Q. How can researchers characterize the structural and electronic effects of the difluoroethyl group in this compound?

- Methodological Answer : Computational tools (DFT calculations) and spectroscopic methods are critical. X-ray crystallography resolves the azetidine ring conformation and C-F bond angles. NMR (¹H/¹⁹F) identifies electronic effects: the difluoroethyl group reduces basicity of the azetidine nitrogen via electron-withdrawing inductive effects, confirmed by pKa shifts in titration experiments . IR spectroscopy verifies C-F stretching modes (~1100–1250 cm⁻¹) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer : Store at −20°C under inert gas (Ar/N₂) in airtight containers to prevent hydrolysis of the azetidine ring. Use anhydrous solvents (e.g., dry DCM) during handling. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways, monitored via TLC or UPLC .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its interactions with biological targets?

- Methodological Answer : The difluoroethyl group’s inductive effects alter charge distribution, affecting binding to targets like G-protein-coupled receptors (GPCRs). Molecular docking simulations (AutoDock Vina) paired with mutational studies (e.g., Ala-scanning) can identify residues sensitive to fluorine’s stereoelectronic effects. For example, fluorine’s σ-hole interactions may enhance binding affinity to hydrophobic pockets in enzymes or ion channels .

Q. What experimental strategies resolve contradictions in solubility data for fluorinated azetidines?

- Methodological Answer : Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from polymorphic forms or counterion effects. Use polarized light microscopy to detect polymorphism. Compare solubility in buffered solutions (pH 1–10) to assess ionization-dependent behavior. For DMSO solubility, Karl Fischer titration ensures anhydrous conditions. Cross-validate with computational solubility parameters (Hansen solubility spheres) .

Q. How can researchers design analogs to probe the role of the difluoroethyl group in pharmacokinetics?

- Methodological Answer : Synthesize analogs with monofluoro, trifluoro, or non-fluorinated ethyl groups. Compare logP (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). Fluorine’s impact on bioavailability can be quantified via PET imaging using ¹⁸F-labeled analogs .

Q. What in vitro assays are suitable for evaluating the compound’s potential in modulating NLRP3 inflammasome activity?

- Methodological Answer : Use LPS-primed BV2 microglial cells to induce NLRP3 activation. Treat with the compound (1–100 µM) and measure IL-1β release (ELISA). Confirm mechanism via Western blot (caspase-1 cleavage) and siRNA knockdown of NLRP3. A related azetidine derivative showed inhibition at IC₅₀ = 12 µM, suggesting structural analogs may retain activity .

Data Analysis and Optimization

Q. How should researchers address discrepancies in fluorinated compound stability across different pH conditions?

- Methodological Answer : Perform kinetic stability studies in buffers (pH 3–9) at 37°C. Monitor degradation via LC-MS to identify pH-sensitive bonds (e.g., azetidine ring opening). Use Arrhenius plots to extrapolate shelf-life. If instability occurs at physiological pH (7.4), consider prodrug strategies (e.g., Boc-protection) .

Q. What computational tools predict metabolic sites for fluorinated azetidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.